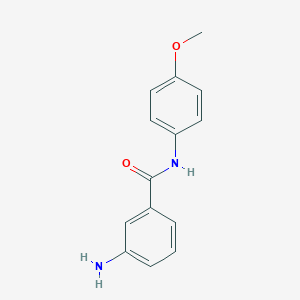

3-amino-N-(4-methoxyphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJRUDWWISWNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356430 | |

| Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115175-19-4 | |

| Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-amino-N-(4-methoxyphenyl)benzamide (CAS No. 115175-19-4). Due to the limited availability of in-depth experimental data in publicly accessible literature, this document consolidates available information from chemical suppliers and computational predictions. It is important to note the distinction between this compound and its isomer, 3-amino-4-methoxybenzanilide (CAS No. 120-35-4), as the latter is more extensively documented. This guide focuses exclusively on this compound, presenting its chemical identity, physicochemical properties, and a generalized synthesis protocol. At present, there is no specific information available regarding its biological activity or associated signaling pathways in the public domain.

Chemical Identity and Structure

This compound is an aromatic amide with the chemical formula C₁₄H₁₄N₂O₂. Its structure features a benzamide core with an amino group at the meta-position of the benzoyl ring and a 4-methoxyphenyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 115175-19-4 |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.28 g/mol |

| Canonical SMILES | COC1=CC=C(NC(=O)C2=CC=CC(N)=C2)C=C1 |

| InChI Key | LWJRUDWWISWNHG-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid[1] | Fluorochem |

| Purity | ≥95.0% | Fluorochem |

| Boiling Point | 362.8°C at 760 mmHg (Predicted)[2] | Alfa Chemistry |

| Flash Point | 173.2°C (Predicted)[2] | Alfa Chemistry |

| Density | 1.245 g/cm³ (Predicted)[2] | Alfa Chemistry |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a general and plausible synthetic route can be proposed based on standard organic chemistry principles for amide bond formation. The synthesis would likely involve a two-step process: the coupling of a protected 3-aminobenzoic acid derivative with p-anisidine, followed by deprotection. A more direct route involves the reduction of a nitro-precursor.

Proposed Synthetic Pathway

A common method for synthesizing benzanilides is the acylation of an aniline with a benzoyl chloride. In this case, the synthesis would likely proceed via the reaction of 3-nitrobenzoyl chloride with p-anisidine, followed by the reduction of the nitro group to an amino group.

Figure 1: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Nitro-N-(4-methoxyphenyl)benzamide

-

In a round-bottom flask, dissolve p-anisidine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-nitro-N-(4-methoxyphenyl)benzamide.

Step 2: Synthesis of this compound

-

Dissolve the 3-nitro-N-(4-methoxyphenyl)benzamide from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Add a palladium on carbon (Pd/C) catalyst and place the reaction mixture under a hydrogen atmosphere.

-

Metal-Acid Reduction: Add a metal such as tin (II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

-

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using catalytic hydrogenation, filter off the catalyst. If using a metal-acid reduction, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product.

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Figure 2: General experimental workflow for the synthesis.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound (CAS 115175-19-4) is currently available in public databases or scientific literature. Researchers interested in this compound would need to perform these characterizations.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Structure-activity relationship (SAR) studies of related benzamide compounds suggest a wide range of potential biological activities, but specific testing is required to determine the profile of this particular molecule.

Conclusion

This compound is a chemical compound with limited available data. This guide has provided the known and predicted basic properties and a plausible synthetic route. Further experimental investigation is necessary to fully characterize its physicochemical properties, confirm its spectral data, and explore its potential biological activities. Researchers working with this compound should be careful to distinguish it from its more well-documented isomer, 3-amino-4-methoxybenzanilide.

References

"3-amino-N-(4-methoxyphenyl)benzamide" chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-amino-N-(4-methoxyphenyl)benzamide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The compound with the identifier "this compound" is a substituted benzamide derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is indeed This compound [1]. It features a benzamide core structure with an amino group at the 3-position of the benzene ring and a 4-methoxyphenyl group attached to the amide nitrogen.

Chemical Structure:

(A 2D representation of the chemical structure of this compound)

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models, as extensive experimental data for this specific isomer is not widely published. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C14H14N2O2 | PubChem[1] |

| Molecular Weight | 242.27 g/mol | PubChem[1] |

| XLogP3-AA | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis and Experimental Protocols

General Synthesis Protocol: Amide Coupling

A common method for forming the amide bond is the reaction of a substituted benzoic acid with a substituted aniline in the presence of a coupling agent. For the synthesis of this compound, 3-aminobenzoic acid and 4-methoxyaniline would be the starting materials.

Materials and Reagents:

-

3-Aminobenzoic acid

-

4-Methoxyaniline

-

A peptide coupling agent (e.g., DCC, EDC)

-

An activator (e.g., HOBt)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Reagents for workup and purification (e.g., aqueous HCl, aqueous NaHCO3, brine, anhydrous MgSO4, silica gel for chromatography)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) and the coupling activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent such as DCM.

-

Addition of Coupling Agent: Add the coupling agent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the solution and stir at 0°C for 30 minutes.

-

Amine Addition: To the activated carboxylic acid mixture, add 4-methoxyaniline (1 equivalent) and a base such as triethylamine (1.2 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A logical workflow for a plausible multi-step synthesis, starting from 3-nitrobenzoic acid, is depicted in the diagram below. This approach involves the protection of the amino group as a nitro group, which is later reduced.

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Potential Applications

While there is limited direct research on the biological activities of this compound, the broader class of N-phenylbenzamide derivatives has been explored for various applications.

-

Intermediates in Synthesis: Structurally similar compounds, such as N-(3-amino-4-methoxyphenyl)benzamide, are utilized as intermediates in the manufacturing of synthetic dyes and pigments[2]. This suggests a potential application for this compound in the chemical industry.

-

Pharmacological Potential: Benzamide derivatives are a significant class of compounds in medicinal chemistry. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has demonstrated anti-HBV activity[3]. Other benzamide derivatives have been investigated for their potential as antitumor agents[4] and for their activity against various pathogens. The structural motifs present in this compound make it a candidate for screening in various biological assays.

The following diagram illustrates the logical relationship between the core chemical structure and its potential applications based on related compounds.

References

In-depth Technical Guide: 3-amino-N-(4-methoxyphenyl)benzamide (CAS 115175-19-4)

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical compound 3-amino-N-(4-methoxyphenyl)benzamide, identified by the CAS number 115175-19-4. This document consolidates available information regarding its chemical and physical properties. However, a thorough investigation of publicly accessible scientific literature and databases reveals a significant lack of published research on the biological activity, experimental protocols, and mechanisms of action for this specific compound. Therefore, this guide primarily focuses on its fundamental characteristics and identifies it as a largely unexplored molecule in the context of biological research.

Introduction

This compound is a benzamide derivative with a distinct molecular structure suggesting potential for biological activity. Benzamide and its analogues are known to exhibit a wide range of pharmacological effects, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The presence of an amino group and a methoxyphenyl moiety could confer specific binding properties and metabolic pathways. Despite this, the scientific community has yet to publish detailed studies on its biological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115175-19-4 | Commercial Suppliers |

| Molecular Formula | C₁₄H₁₄N₂O₂ | Commercial Suppliers |

| Molecular Weight | 242.28 g/mol | Commercial Suppliers |

| IUPAC Name | This compound | Commercial Suppliers |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General Chemical Knowledge |

Synthesis

A plausible synthetic pathway would involve the amidation of 3-aminobenzoic acid with 4-methoxyaniline. This reaction would likely be facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent.

Technical Guide: Physicochemical Properties and Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and a representative synthetic route for 3-amino-N-(4-methoxyphenyl)benzamide. The information is tailored for professionals in research and development, offering detailed experimental protocols and structured data for practical application.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| CAS Registry Number | 115175-19-4 | [3] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process involving amide bond formation followed by the reduction of a nitro group. The following protocol is a representative method adapted from established synthetic strategies for N-aryl benzamides.

Overall Reaction Scheme:

-

Amide Coupling: 3-Nitrobenzoic acid is coupled with 4-methoxyaniline to form N-(4-methoxyphenyl)-3-nitrobenzamide.

-

Nitro Group Reduction: The intermediate nitro compound is then reduced to yield the final product, this compound.

Step 1: Synthesis of N-(4-methoxyphenyl)-3-nitrobenzamide

Materials:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

4-Methoxyaniline (p-anisidine)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

A solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Thionyl chloride (1.2 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is heated to reflux and maintained for 2-3 hours to form the acyl chloride. The reaction progress can be monitored by the cessation of gas evolution.

-

The excess thionyl chloride and DCM are removed under reduced pressure.

-

The resulting crude 3-nitrobenzoyl chloride is re-dissolved in anhydrous DCM.

-

In a separate flask, a solution of 4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM is prepared and cooled in an ice bath.

-

The solution of 3-nitrobenzoyl chloride is added dropwise to the 4-methoxyaniline solution with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield crude N-(4-methoxyphenyl)-3-nitrobenzamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Materials:

-

N-(4-methoxyphenyl)-3-nitrobenzamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

The N-(4-methoxyphenyl)-3-nitrobenzamide from Step 1 is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is connected to a hydrogen source and purged to create an inert atmosphere.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-3 atm) for 30 minutes to several hours.

-

The progress of the reduction is monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound, from starting materials to the final product.

Caption: Synthetic workflow for this compound.

References

"3-amino-N-(4-methoxyphenyl)benzamide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-(4-methoxyphenyl)benzamide, also known as 3-amino-4-methoxy-N-phenylbenzamide, is an aromatic amide with the chemical formula C₁₄H₁₄N₂O₂. This compound and its derivatives are of interest in various fields of chemical and pharmaceutical research. Structurally, it features a benzamide core with an amino and a methoxy group substitution on one phenyl ring and an N-phenyl substitution on the amide group. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and insights into its potential biological activities.

Chemical and Physical Properties

The physical and chemical properties of this compound (CAS No. 120-35-4) are summarized in the table below. The data has been compiled from various sources and includes both experimental and estimated values.

| Property | Value | Reference(s) |

| IUPAC Name | 3-amino-4-methoxy-N-phenylbenzamide | [1][2][3] |

| Synonyms | 3-Amino-4-methoxybenzanilide, 3-Amino-p-anisanilide, Fast Red KD Base | [4][5] |

| CAS Number | 120-35-4 | [5][6] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [3][5][7] |

| Molecular Weight | 242.27 g/mol | [3][5][7] |

| Appearance | White to light yellow crystalline powder | [6][8] |

| Melting Point | 154-156 °C | [6][9][10] |

| Boiling Point | 364.5 °C at 760 mmHg (estimated) | [6] |

| Density | 1.245 g/cm³ (estimated) | [6] |

| Solubility | Sparingly soluble in water (33 mg/L at 20 °C, pH ~7.1).[11] Soluble in organic solvents like ethanol and acetone.[8] Slightly soluble in DMSO and Methanol. | [8][11] |

| LogP (Octanol-Water) | 2.08 (at 23 °C and pH 7) | [11] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are two representative protocols.

Method 1: Amide Coupling from 3-amino-4-methoxybenzoic acid

This method involves the direct coupling of 3-amino-4-methoxybenzoic acid with aniline using a coupling agent.

-

Materials:

-

3-amino-4-methoxybenzoic acid

-

Aniline

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-hydroxybenzotriazole (HOBt)

-

Dichloromethane (CH₂Cl₂)

-

0.5 N Sodium hydroxide (NaOH) solution

-

10% Hydrochloric acid (HCl) solution

-

Brine

-

-

Procedure:

-

Dissolve 3-amino-4-methoxybenzoic acid (1.20 mmol) in dichloromethane (20 mL).

-

Add N,N'-diisopropylcarbodiimide (DIC) (1.82 mmol) and N-hydroxybenzotriazole (HOBt) (1.82 mmol) to the solution.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add aniline (1.68 mmol) to the reaction mixture.

-

Continue stirring for approximately 12 hours.

-

Quench the reaction by adding 20 mL of 0.5 N NaOH solution.

-

Separate the organic layer and wash it successively with 30 mL of 10% dilute hydrochloric acid and 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.[12]

-

Method 2: Multi-step Synthesis from p-chlorobenzoic acid

This industrial synthesis method involves a sequence of reactions starting from p-chlorobenzoic acid.[13]

-

Step 1: Methoxylation

-

In a reactor, add p-chlorobenzoic acid (46.8g), methanol (250mL), and a suitable additive (e.g., TR-300, 12g).

-

Reflux the mixture for 10 hours to obtain p-methoxybenzoic acid.

-

-

Step 2: Nitration

-

To the p-methoxybenzoic acid, add dichloroethane (166g) and a catalytic amount of sulfuric acid (98%, 0.5g).

-

Add nitric acid (98%, 19g) dropwise over 3 hours and continue the reaction for 2 hours at 45°C to yield the nitrated product.

-

-

Step 3: Condensation with Aniline

-

To the nitration product in a condensation reactor, add a solvent (200mL) and aniline (40mL).

-

Heat the mixture to 98±2°C and add chlorosulfonic acid (30mL) dropwise over 30 minutes.

-

Continue the reaction for 4 hours to obtain the condensation product.

-

-

Step 4: Reduction

-

To the condensation product in a reduction reactor, add 350mL of 30% sodium hydrosulfide solution.

-

Heat the mixture to 80±2°C and react for 15 hours to obtain the final product, this compound.

-

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Predicted ¹H NMR spectra are available in chemical databases.[6][14] A typical predicted spectrum in DMSO-d₆ shows signals corresponding to the aromatic protons, the amine protons, the amide proton, and the methoxy group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Predicted ¹³C NMR data can also be found in chemical databases.[15] The spectrum would show distinct peaks for the carbon atoms in the two phenyl rings, the carbonyl carbon of the amide, and the methoxy carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol ).[16]

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, the broader class of N-phenylbenzamide derivatives has shown interesting biological activities.

-

Antiviral Activity: A study on N-phenylbenzamide derivatives reported their potential as inhibitors of Enterovirus 71 (EV71).[12] Specifically, a related compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed activity against EV71 strains in the low micromolar range.[12] This suggests that this compound could be a scaffold for the development of novel antiviral agents.

-

Dye Intermediate: this compound is also known as "Fast Red KD Base" and is used as an intermediate in the synthesis of various dyes and pigments.[5][7][13] After diazotization, it can be used for dyeing cotton and other fibers, producing a vibrant red color.[13]

No specific signaling pathways involving this compound have been elucidated in the available literature. Research in this area is ongoing.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of this compound and a potential synthetic pathway.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4-methoxybenzanilide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. CAS 120-35-4 | 3-Amino-4-methoxybenzanilide | Jay Finechem [jayfinechem.com]

- 5. 3-amino-4-methoxybenzanilide | 120-35-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 3-Amino-4-methoxybenzanilide, CAS No. 120-35-4 - iChemical [ichemical.com]

- 7. N-(3-amino-4-methoxyphenyl)benzamide [dyestuffintermediates.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Amino-4-methoxybenzanilide CAS 120-35-4 - Chemical Supplier Unilong [unilongindustry.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. mdpi.com [mdpi.com]

- 13. Page loading... [guidechem.com]

- 14. 3-Amino-4-methoxybenzanilide(120-35-4) 1H NMR [m.chemicalbook.com]

- 15. 3-Amino-4-methoxybenzanilide(120-35-4) 13C NMR spectrum [chemicalbook.com]

- 16. 3-Amino-4-methoxybenzanilide | 120-35-4 [chemicalbook.com]

A Technical Guide to the Solubility and Stability of 3-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the aqueous solubility and chemical stability of the compound 3-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of public data for this specific molecule, this document focuses on established experimental protocols and best practices applicable to aromatic amides, enabling researchers to generate robust and reliable data for drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C14H14N2O2 | PubChem[1] |

| Molecular Weight | 242.27 g/mol | PubChem[1] |

| CAS Number | 115175-19-4 | Clinivex[2] |

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a compound like this compound, which possesses both amino and amide functionalities, its solubility is expected to be pH-dependent. The following section details the standard experimental protocols for determining both kinetic and thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in a specific solvent or buffer at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.[4]

-

Equilibration: Place the securely capped vials in a constant temperature shaker (e.g., 25°C or 37°C). Allow the solutions to equilibrate for a sufficient period, typically 24-48 hours, to ensure saturation is reached.[3][4]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[4]

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid at the bottom. Transfer the supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.[4]

-

Quantification: Analyze the diluted samples using a pre-validated HPLC method. Construct a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.[4]

-

Calculation of Solubility: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.[4]

Data Presentation: Solubility

The results from the solubility experiments should be tabulated as follows:

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Deionized Water | ~7.0 | 25 | Experimental Value | Shake-Flask |

| Phosphate-Buffered Saline | 7.4 | 37 | Experimental Value | Shake-Flask |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Experimental Value | Shake-Flask |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Experimental Value | Shake-Flask |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Experimental Protocol: Forced Degradation Studies

Forced degradation or stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[7]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

A stability-indicating HPLC method (a method that can separate the parent compound from its degradation products)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% H2O2. Keep at room temperature and monitor over time.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 70°C).

-

Photostability: Expose a solution and a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration. Analyze the sample using the stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

Data Presentation: Stability

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | Experimental Value | Experimental Value |

| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | Experimental Value | Experimental Value |

| Oxidation | 3% H2O2 | 24 | 25 | Experimental Value | Experimental Value |

| Thermal (Solid) | Dry Heat | 48 | 70 | Experimental Value | Experimental Value |

| Photolytic (Solution) | ICH Q1B | - | 25 | Experimental Value | Experimental Value |

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

References

- 1. This compound | C14H14N2O2 | CID 824200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theclinivex.com [theclinivex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. ema.europa.eu [ema.europa.eu]

Spectroscopic and Structural Elucidation of Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for key benzamide derivatives, with a primary focus on the structural isomer 3-amino-4-methoxy-N-phenylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectroscopic data for 3-amino-N-(4-methoxyphenyl)benzamide, this document presents a comprehensive analysis of its close isomer, 3-amino-4-methoxybenzanilide (CAS 120-35-4), to serve as a valuable reference.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-amino-4-methoxybenzanilide.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-4-methoxybenzanilide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.92 | s | - | 1H | NH |

| 7.74 | d | 9.0 | 2H | Phenyl H |

| 7.32 | m | - | 2H | Phenyl H |

| 7.21 | d | 8.0 | 2H | Phenyl H |

| 7.06 | m | - | 1H | Phenyl H |

| 6.88 | d | 8.0 | 1H | Phenyl H |

| 4.90 | br s | - | 2H | NH₂ |

| 3.83 | s | - | 3H | OCH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-4-methoxybenzanilide

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 150.2 | C-O |

| 141.2 | C-N (amino) |

| 139.7 | Quaternary Phenyl C |

| 128.8 | Phenyl CH |

| 123.3 | Phenyl CH |

| 121.2 | Phenyl CH |

| 119.8 | Quaternary Phenyl C |

| 112.9 | Phenyl CH |

| 110.1 | Phenyl CH |

| 55.7 | OCH₃ |

Solvent: DMSO-d₆.

Table 3: Mass Spectrometry Data for 3-Amino-4-methoxybenzanilide

| Technique | m/z | Interpretation |

| ESI-MS | 243 | [M+H]⁺ |

Molecular Formula: C₁₄H₁₄N₂O₂, Molecular Weight: 242.27 g/mol .[1]

Table 4: Infrared (IR) Spectroscopy Data for 3-Amino-4-methoxybenzanilide

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Stretching (Amine and Amide) |

| 3100-3000 | C-H | Aromatic Stretching |

| 1680-1630 | C=O | Amide I Stretching |

| 1600-1450 | C=C | Aromatic Ring Stretching |

| 1250-1200 | C-O | Aryl Ether Stretching |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectroscopic data for benzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. ESI is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules, often observing the protonated molecule [M+H]⁺.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

References

An In-Depth Technical Guide to the Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-amino-N-(4-methoxyphenyl)benzamide, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step process involving the formation of a nitro-substituted amide intermediate, followed by its reduction to the final amino compound. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway to aid in its practical application.

Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step sequence:

-

Amide Coupling: The synthesis commences with the acylation of p-anisidine (4-methoxyaniline) with 3-nitrobenzoyl chloride. This reaction forms the stable intermediate, 3-nitro-N-(4-methoxyphenyl)benzamide. The use of a base is typically required to neutralize the hydrochloric acid byproduct.

-

Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method, affording the desired this compound.

This pathway is favored due to the ready availability of the starting materials and the generally high yields and selectivity of the individual steps.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 3-nitro-N-(4-methoxyphenyl)benzamide | C₁₄H₁₂N₂O₄ | 272.26 | Solid | N/A |

| This compound | C₁₄H₁₄N₂O₂ | 242.27 | Solid | N/A |

Note: Specific melting points for the intermediate and final product were not available in the searched literature. N/A denotes "Not Available."

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound. These protocols are based on analogous and well-established chemical transformations.

Step 1: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide

This procedure details the amide coupling reaction between 3-nitrobenzoyl chloride and p-anisidine.

Materials:

-

3-Nitrobenzoyl chloride

-

p-Anisidine (4-methoxyaniline)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add triethylamine (1.1 to 1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the stirred p-anisidine solution at 0 °C over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-nitro-N-(4-methoxyphenyl)benzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol describes the reduction of the nitro intermediate to the final amino product via catalytic hydrogenation.

Materials:

-

3-nitro-N-(4-methoxyphenyl)benzamide

-

Palladium on carbon (5% or 10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Celite or another filtration aid

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-nitro-N-(4-methoxyphenyl)benzamide (1.0 equivalent) in methanol or ethanol.

-

Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol% of Pd relative to the substrate).

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent (methanol or ethanol).

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization or column chromatography if necessary. A patent for a related compound suggests a yield of 67.1% for a similar reduction step[1]. A study on the hydrogenation of a similar substrate, 3-nitro-4-methoxy-acetanilide, reported a conversion of 100% and a selectivity of 99.9%[2].

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Two-step synthesis of this compound.

References

"3-amino-N-(4-methoxyphenyl)benzamide" starting materials and reagents

An In-depth Examination of the Synthetic Pathway, Starting Materials, and Reagents for the Preparation of 3-amino-N-(4-methoxyphenyl)benzamide.

This technical guide provides a detailed overview of the synthesis of this compound, a chemical intermediate of interest to researchers and professionals in the fields of drug development and chemical synthesis. This document outlines the primary synthetic route, starting materials, necessary reagents, and detailed experimental protocols.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an amide bond between 3-nitrobenzoyl chloride and p-anisidine to yield the intermediate, 3-nitro-N-(4-methoxyphenyl)benzamide. The subsequent step is the reduction of the nitro group to an amine, affording the final product.

Figure 1: Synthetic pathway for this compound.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents for this synthesis is provided below.

| Role | Chemical Name | CAS Number | Molecular Formula |

| Starting Material 1 | 3-Nitrobenzoic acid | 121-92-6 | C₇H₅NO₄ |

| Reagent for Step 1 | Thionyl chloride | 7719-09-7 | SOCl₂ |

| Starting Material 2 | p-Anisidine (4-Methoxyaniline) | 104-94-9 | C₇H₉NO |

| Base for Step 1 | Triethylamine | 121-44-8 | C₆H₁₅N |

| Solvent for Step 1 | Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ |

| Reducing Agent for Step 2 | Palladium on Carbon (10% Pd/C) | 7440-05-3 | Pd/C |

| Hydrogen Source for Step 2 | Hydrogen gas | 1333-74-0 | H₂ |

| Solvent for Step 2 | Ethanol | 64-17-5 | C₂H₅OH |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide

This procedure involves the conversion of 3-nitrobenzoic acid to its more reactive acid chloride derivative, which then reacts with p-anisidine.

3.1.1. Preparation of 3-Nitrobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-nitrobenzoic acid (1 equivalent).

-

Add thionyl chloride (2-3 equivalents) in a fume hood.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.

3.1.2. Amidation Reaction

-

Dissolve p-anisidine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM in a separate flask.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cooled p-anisidine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-(4-methoxyphenyl)benzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro group of the intermediate compound.

-

In a hydrogenation vessel, dissolve 3-nitro-N-(4-methoxyphenyl)benzamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the nitro compound).

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization to afford a pure solid.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Nitrobenzoic acid | 167.12 | 140-142 | Pale yellow solid |

| p-Anisidine | 123.15 | 57-60 | White to brownish solid |

| This compound | 242.27 | - | Off-white to pale yellow solid |

Logical Relationships and Experimental Workflow

The logical flow of the synthesis and the general experimental workflow are depicted in the following diagrams.

Figure 2: Logical flow of the synthesis process.

Figure 3: General experimental workflow for each synthetic step.

The Discovery of 3-amino-N-(4-methoxyphenyl)benzamide Derivatives and Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of derivatives and analogs of the core scaffold, 3-amino-N-(4-methoxyphenyl)benzamide. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, ranging from anticancer and antiviral to enzyme inhibition and central nervous system modulation. This document details synthetic methodologies, summarizes key biological data, and outlines relevant signaling pathways and experimental protocols to facilitate further research and development in this promising area.

Core Structure and Chemical Information

The foundational molecule, this compound, is a benzamide derivative with the chemical formula C14H14N2O2 and a molecular weight of 242.27 g/mol .[1][2] Its chemical structure is characterized by a benzamide core with an amino group at the 3-position of the benzoic acid ring and a 4-methoxyphenyl group attached to the amide nitrogen. This scaffold serves as a versatile starting point for the synthesis of a diverse library of derivatives.

Chemical Identifiers:

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and analogs typically involves standard amide bond formation reactions. A general and adaptable synthetic approach is the reaction of a substituted benzoic acid with an appropriate amine.[4]

A common method involves the chlorination of a substituted benzoic acid followed by amidation with the desired amine.[5] For the synthesis of the core scaffold and its derivatives, a multi-step process is often employed, starting from readily available precursors. A representative synthetic workflow is illustrated below.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a wide array of biological activities. The following tables summarize the quantitative data for various analogs, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of Benzamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N′-(benzoyloxy)benzamide | - | 2.5 (Tyrosinase Inhibition) | [4] |

| N′-(phenyl)benzohydrazide | - | 10.5 (Tyrosinase Inhibition) | [4] |

| IMB-0523 | Wild-type HBV | 1.99 | [6] |

| IMB-0523 | Drug-resistant HBV | 3.30 | [6] |

| Lamivudine (3TC) | Wild-type HBV | 7.37 | [6] |

| Lamivudine (3TC) | Drug-resistant HBV | >440 | [6] |

| Compound 11 | EGFR Kinase | 91% inhibition at 10 nM | [7] |

| Compound 13 | EGFR Kinase | 92% inhibition at 10 nM | [7] |

Table 2: Sigma-1 Receptor (S1R) Binding Affinity of Benzamide Derivatives

| Compound | Ki (nM) for S1R | Selectivity for S2R (Ki up to, nM) | Reference |

| 7i | 1.2-3.6 | 1400 | [8] |

| 7w | 1.2-3.6 | 1400 | [8] |

| 7y | 1.2-3.6 | 1400 | [8] |

Table 3: Antioxidant Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

| Compound | DPPH Radical Scavenging Activity (vs. Ascorbic Acid) | Reference |

| 17 (Bromophenyl derivative) | 1.13 times higher | [9] |

| Ascorbic Acid | Reference | [9] |

Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their modulation of specific signaling pathways implicated in disease pathogenesis.

Receptor Tyrosine Kinase (RTK) Signaling

Several benzamide derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[7] Aberrant RTK signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking the activity of these kinases, benzamide derivatives can halt tumor growth.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis.[10] Its aberrant activation is implicated in several cancers. Benzamide derivatives have been investigated as small molecule inhibitors of key components of this pathway, such as the Smoothened (SMO) receptor.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Synthesis of Benzamide Derivatives via the Ugi Reaction

This protocol describes a multi-component reaction for the efficient synthesis of bis-amide derivatives.[10]

-

Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in methanol (0.5 M) in a round-bottom flask. Stir the mixture at room temperature for 30 minutes.

-

Ugi Reaction: To the reaction mixture, add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq).

-

Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Product Isolation:

-

If the product precipitates, collect it by filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or column chromatography.

Synthesis of N-Substituted Benzamide Derivatives as Antitumor Agents

This method is based on the synthesis of derivatives designed from the HDAC inhibitor Entinostat (MS-275).[11]

-

Starting Materials: All reagents are purchased from commercial suppliers and used without further purification unless otherwise specified.

-

Reaction Conditions: A series of N-substituted benzamide derivatives are synthesized and characterized by IR, MS, 1H NMR, and 13C NMR.

-

General Procedure: The synthesis generally involves the coupling of a substituted benzoic acid with an appropriate amine, potentially using a coupling agent like CDI in a solvent such as THF.

In Vitro Antitumor Activity Evaluation (MTT Assay)

The anti-proliferative activity of the synthesized compounds is evaluated against various cancer cell lines using the MTT assay.[11]

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.

Anti-Fatigue Activity Assessment in Mice (Weight-Loaded Forced Swimming Test)

This protocol evaluates the anti-fatigue effects of benzamide derivatives in an animal model.[5]

-

Animals: Use six-week-old male Kunming mice, acclimatized for 7 days.

-

Grouping: Randomly divide the mice into control and treatment groups.

-

Compound Administration: Dissolve the benzamide derivatives in a suitable vehicle (e.g., 5 g/L aqueous solution of carboxymethylcellulose sodium) and administer to the treatment groups. The control group receives the vehicle only.

-

Weight-Loaded Swimming Test: After a specified time post-administration, conduct the swimming test. Attach a weight (e.g., a percentage of the mouse's body weight) to the tail of each mouse.

-

Exhaustion Time: Place the mice in a swimming tank and record the time until exhaustion. Exhaustion is defined as the inability of the mouse to rise to the surface to breathe within a certain period.

-

Data Analysis: Compare the swimming times of the treated groups with the control group to determine the anti-fatigue activity.

This guide provides a foundational understanding of the discovery and development of this compound derivatives. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. This compound | C14H14N2O2 | CID 824200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-amino-4-methoxyphenyl)benzamide [dyestuffintermediates.com]

- 3. theclinivex.com [theclinivex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

"3-amino-N-(4-methoxyphenyl)benzamide" synthesis protocol step-by-step

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the synthesis of 3-amino-N-(4-methoxyphenyl)benzamide, a valuable building block in medicinal chemistry and materials science. The synthesis involves the formation of an amide bond followed by the reduction of a nitro group.

I. Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

-

Amide Coupling: Reaction of 3-nitrobenzoyl chloride with p-anisidine to form the intermediate, 3-nitro-N-(4-methoxyphenyl)benzamide.

-

Nitro Reduction: Catalytic hydrogenation of the nitro intermediate to yield the final product, this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Parameter | Step 1: Amide Coupling | Step 2: Nitro Reduction |

| Reactants | 3-nitrobenzoyl chloride, p-anisidine | 3-nitro-N-(4-methoxyphenyl)benzamide |

| Molar Ratio (Reactant:Reagent) | 1 : 1.05 (3-nitrobenzoyl chloride : p-anisidine) | 1 : 0.05 (Substrate : Pd/C) |

| Solvent | Dichloromethane (DCM) | Ethanol |

| Base | Triethylamine (TEA) | - |

| Catalyst | - | 10% Palladium on Carbon (Pd/C) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2-4 hours | 4-6 hours |

| Pressure | Atmospheric | 1 atm (H₂ balloon) |

| Typical Yield | >90% | >95% |

III. Experimental Protocols

Step 1: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide

This step involves the formation of an amide bond between 3-nitrobenzoyl chloride and p-anisidine.

Materials:

-

3-nitrobenzoyl chloride

-

p-Anisidine (4-methoxyaniline)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve p-anisidine in anhydrous dichloromethane.

-

Add triethylamine to the solution.

-

Cool the flask in an ice bath with stirring.

-

Dissolve 3-nitrobenzoyl chloride in anhydrous dichloromethane and add it dropwise to the cooled solution of p-anisidine and triethylamine over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-(4-methoxyphenyl)benzamide.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amino group.

Materials:

-

3-nitro-N-(4-methoxyphenyl)benzamide

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂) balloon

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with Celite)

Procedure:

-

In a round-bottom flask, dissolve the 3-nitro-N-(4-methoxyphenyl)benzamide obtained from Step 1 in ethanol.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Visualizations

Experimental Workflow

Caption: Synthesis workflow for this compound.

Application Notes and Protocols for the Diazotization of 3-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental chemical process that converts a primary aromatic amine into a diazonium salt. This reaction is a cornerstone in the synthesis of a wide array of organic compounds, particularly azo dyes and pigments, which have significant applications in various industries, including pharmaceuticals and diagnostics.[1][2] The resulting diazonium salts are highly versatile intermediates that can undergo subsequent reactions, most notably azo coupling, to form chromophoric azo compounds.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the diazotization of 3-amino-N-(4-methoxyphenyl)benzamide. This specific aromatic amine is a known intermediate in the synthesis of several commercial pigments, underscoring the industrial relevance of its diazotization. The protocols outlined below are designed to be adaptable for both small-scale laboratory synthesis and larger-scale production, with a focus on reproducibility and safety.

Principle of the Reaction

The diazotization of this compound involves the reaction of the primary aromatic amine with nitrous acid (HNO₂) at low temperatures, typically between 0 and 10°C.[1] Nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The resulting diazonium salt solution is then typically used immediately in a subsequent coupling reaction.

Application in Azo Dye and Pigment Synthesis

The diazonium salt of this compound is a key precursor in the manufacturing of various azo pigments. For instance, it is used in the synthesis of Pigment Red 32, Pigment Red 146, Pigment Red 150, and Pigment Red 184, among others. In these syntheses, the diazonium salt is reacted with a suitable coupling component, such as a naphthol derivative, to produce the final pigment.

Quantitative Data Summary

The following table summarizes a typical experimental setup for the diazotization of this compound, based on established industrial processes.

| Parameter | Value | Molar Equivalent |

| This compound | 17.3 parts by weight | 1.0 |

| 31% Hydrochloric Acid | 28.3 parts by weight | ~3.5 |

| 40% Sodium Nitrite Solution | 12.1 parts by weight | ~1.1 |

| Reaction Temperature | 10-15°C | N/A |

| Reaction Time | 30 minutes | N/A |

| Excess Nitrite Quencher | Sulfamic Acid | As needed |

Experimental Workflow Diagram

Caption: Experimental workflow for the diazotization of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the diazotization of sparingly water-soluble aromatic amines.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (31%)

-

Sodium Nitrite (NaNO₂)

-

Sulfamic Acid

-

Distilled Water

-

Ice

-

Starch-iodide paper (for nitrite testing)

Equipment:

-

Jacketed glass reactor or a beaker in an ice-water bath

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Buchner funnel and filter flask

Procedure:

-

Preparation of the Amine Solution:

-

In a jacketed reactor or a beaker, add 28.3 parts by weight of 31% hydrochloric acid to 200 parts by weight of water.

-

With stirring, add 17.3 parts by weight of this compound.

-

Cool the resulting suspension to 10°C using an ice bath or a circulating cooler.

-

-

Diazotization:

-

Prepare a solution of 12.1 parts by weight of a 40% sodium nitrite solution.

-

Slowly add the sodium nitrite solution subsurface to the stirred amine suspension over a period of 3 to 5 minutes.

-

Maintain the reaction temperature between 10-15°C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 10-15°C for 30 minutes.

-

Confirm the completion of the diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture spotted on starch-iodide paper should produce a blue-black color.

-

-

Quenching and Filtration:

-

Once a positive nitrite test is sustained, destroy the excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.

-

Filter the resulting diazonium salt solution to remove any insoluble impurities. The filtrate is the diazonium salt solution, which should be used promptly in the subsequent coupling reaction.

-

Safety Precautions

-

Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to keep the diazonium salt in solution and use it immediately after preparation.

-

The diazotization reaction should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction is exothermic; therefore, efficient cooling is necessary to maintain the required low temperature.

Logical Relationship Diagram for Azo Pigment Synthesis

Caption: Logical relationship of reactants and intermediates in azo pigment synthesis.

References

Application Notes and Protocols: Use of 3-amino-N-(4-methoxyphenyl)benzamide in Pigment Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chemical intermediate, 3-amino-N-(4-methoxyphenyl)benzamide , in the synthesis of a range of high-performance azo pigments. This document includes detailed experimental protocols for the synthesis of the intermediate and its subsequent conversion into vibrant red pigments, alongside key performance data and process visualizations.

Introduction

This compound (CAS No. 120-35-4) is a versatile aromatic amine that serves as a crucial precursor in the production of various azo pigments.[1] Its chemical structure, featuring a primary amine group, allows for diazotization and subsequent coupling reactions with a variety of naphthol derivatives to create pigments with a range of red hues and performance characteristics. These pigments find extensive applications in plastics, coatings, printing inks, and rubber.[2][3] This document outlines the synthesis of the intermediate and its application in the production of several commercially significant pigments, including Pigment Red 32, 146, 150, and 176.[4]

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 120-35-4 |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 154-155 °C |

Experimental Protocols

Synthesis of this compound

This protocol is based on a multi-step synthesis starting from 3-nitro-4-chlorobenzoic acid.[5]

Step 1: Synthesis of 3-nitro-4-chloro-N-phenylbenzamide

-

To a reaction vessel, add 3-nitro-4-chlorobenzoic acid (1.0 eq), chlorobenzene (as solvent), and aniline (1.0 eq).

-

Heat the mixture to 70-80 °C with stirring.

-

Slowly add thionyl chloride (1.1 eq) to the reaction mixture.

-

After the addition is complete, raise the temperature to 100 °C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and quench with water.

-

Distill off the chlorobenzene under reduced pressure.

-

Filter the solid product, wash with water, and dry to obtain 3-nitro-4-chloro-N-phenylbenzamide.

Step 2: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide

-

In a reaction vessel, dissolve the 3-nitro-4-chloro-N-phenylbenzamide (1.0 eq) from the previous step in methanol.

-

Add potassium hydroxide (1.2 eq) to the solution.

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture, filter the precipitate, wash with water, and dry to yield 3-nitro-N-(4-methoxyphenyl)benzamide.

Step 3: Reduction to this compound

-

To a reduction reactor, add the 3-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq) from Step 2 and a 30% sodium hydrosulfide solution.

-

Heat the mixture to 80±2 °C and maintain for 15 hours with stirring.

-

After the reaction is complete, cool the mixture and filter the product.

-

Wash the solid with water and dry to obtain this compound.[6]

Caption: Synthesis of this compound.

Synthesis of Azo Pigments

The general procedure for synthesizing azo pigments from this compound involves two key steps: diazotization of the amine and subsequent coupling with a naphthol derivative.

Step 1: Diazotization of this compound

-

Suspend this compound (1.0 eq) in a mixture of water, hydrochloric acid, and glacial acetic acid.

-

Stir the mixture until the amine is fully dissolved.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Coupling Reaction

-

In a separate vessel, dissolve the coupling agent (e.g., a naphthol derivative, 1.0 eq) in an aqueous solution of sodium hydroxide.

-

Cool the solution of the coupling agent to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the coupling agent solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

Control the pH of the reaction mixture as required for the specific pigment synthesis.

-

After the addition is complete, stir the reaction mixture for 1-2 hours.

-

Heat the pigment slurry to 90-95 °C and hold for 30 minutes to complete the reaction and improve crystal quality.

-

Filter the precipitated pigment, wash thoroughly with water until neutral, and dry in an oven.

Caption: General workflow for azo pigment synthesis.

Pigment Data and Applications

The following tables summarize the properties of several key pigments synthesized from this compound.

Pigment Red 146

Manufacturing Method: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide and coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.[7]

| Property | Value |

| C.I. Name | Pigment Red 146 |

| CAS Number | 5280-68-2 |

| Hue | Bluish Red |

| Lightfastness (1-8) | 7 |

| Heat Resistance | 200 °C |

| Acid Resistance (1-5) | 4 |

| Alkali Resistance (1-5) | 4 |

| Applications | Water-based inks, textile printing, NC inks, PP inks, PA inks, decorative paints.[8] |

Pigment Red 32

Manufacturing Method: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide and coupling with 3-Hydroxy-N-phenyl-2-naphthamide.[2]

| Property | Value |

| C.I. Name | Pigment Red 32 |

| CAS Number | 6410-29-3 |

| Hue | Bluish Red |

| Lightfastness (1-8) | 6 |

| Heat Resistance | High temperature resistant |

| Migration Resistance | Non-migrating |

| Applications | Rubber coloring, offset inks.[9][10] |

Pigment Red 150

Manufacturing Method: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide and coupling with 3-Hydroxy-2-naphthamide.[11]

| Property | Value |

| C.I. Name | Pigment Red 150 |

| CAS Number | 56396-10-2 |

| Hue | Blue light pink |

| Heat Resistance | 200 °C |